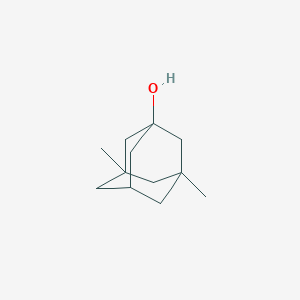

3,5-Dimethyl-1-adamantanol

Descripción

Propiedades

IUPAC Name |

3,5-dimethyladamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWCITVBZLTEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295485 | |

| Record name | 3,5-Dimethyl-1-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-37-9 | |

| Record name | 1-Hydroxy-3,5-dimethyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-adamantanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 707-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyladamantan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-1-ADAMANTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7QMG2CGV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-1-adamantanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol is a tricyclic alcohol and a derivative of adamantane. Its rigid, diamondoid structure imparts unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of this compound. Notably, this compound is recognized as a related compound and impurity of Memantine, a clinically important drug for the treatment of Alzheimer's disease.[1] This association underscores the importance of understanding its characteristics for drug development and quality control.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, predicted values based on computational models provide valuable estimates.

| Property | Value | Source |

| CAS Number | 707-37-9 | [1][2] |

| Molecular Formula | C₁₂H₂₀O | [2][3] |

| Molecular Weight | 180.29 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 95 °C | [3] |

| Boiling Point (Predicted) | 247.2 ± 8.0 °C at 760 mmHg | |

| Density (Predicted) | 1.121 ± 0.06 g/cm³ | |

| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents such as benzene, hexane, and chloroform.[4][5][6] |

Chemical Structure

The unique cage-like structure of this compound is fundamental to its properties. The carbon framework is a rigid tricyclo[3.3.1.13,7]decane system, with methyl groups at positions 3 and 5, and a hydroxyl group at the bridgehead position 1.

| Identifier | String |

| IUPAC Name | 3,5-dimethyltricyclo[3.3.1.1^{3,7}]decan-1-ol |

| SMILES | CC12CC3CC(C1)(CC(C3)(C2)O)C |

| InChI | InChI=1S/C12H20O/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9,13H,3-8H2,1-2H3 |

Experimental Protocols

General Synthesis Approach: Hydroxylation of 1,3-Dimethyladamantane

The synthesis of this compound can be achieved through the direct hydroxylation of 1,3-dimethyladamantane. One common method involves oxidation in the presence of specific catalysts.

Reaction Scheme:

1,3-Dimethyladamantane → this compound

Methodology Outline (Based on general adamantane hydroxylation protocols):

A general method for the hydroxylation of adamantane and its derivatives involves the use of a system like H₂O-CBr₄ (or CCl₄) in the presence of transition metal complexes (e.g., Pd, Ni, Ru, Co, Mo, W, and Fe).[7] The active oxidants are believed to be hypohalous acids (HOBr or HOCl) generated in situ.[7]

Illustrative Protocol Steps:

-

Reactant Mixture: 1,3-dimethyladamantane is dissolved in an appropriate solvent system containing a halogen source (e.g., CBr₄) and water.

-

Catalyst Addition: A catalytic amount of a selected transition metal complex is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 140 to 180°C for several hours. The reaction time is dependent on the temperature and the specific catalyst used.[7]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using standard techniques such as column chromatography on silica gel to isolate this compound.

Note: This is a generalized protocol, and specific conditions such as catalyst choice, solvent, temperature, and reaction time would need to be optimized for the synthesis of this compound.

Biological Context and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, its structural similarity and its status as a known impurity of Memantine provide a strong basis for inferring its potential biological interactions. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and its mechanism of action is well-characterized.[8][9][10] Understanding these pathways is crucial for researchers in drug development.

Memantine and the NMDA Receptor Signaling Pathway

Memantine exerts its therapeutic effect in Alzheimer's disease by modulating the glutamatergic system.[10] It preferentially blocks the excessive influx of Ca²⁺ through NMDA receptors, which is associated with excitotoxicity, while preserving normal synaptic function.[8][9]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound|707-37-9-Maohuan Chemical [bschem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paradigm shift in NMDA receptor antagonist drug development: molecular mechanism of uncompetitive inhibition by memantine in the treatment of Alzheimer's disease and other neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-adamantanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dimethyl-1-adamantanol, a notable adamantane derivative. As a known impurity in the pharmaceutical agent Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, understanding the characteristics of this compound is of significant interest in drug development and quality control. This document outlines its key physical and chemical properties, details the experimental methodologies for their determination, and explores its potential biological relevance in the context of NMDA receptor signaling.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its synthesis, purification, and potential biological interactions. A summary of these properties is presented in the tables below.

Identification and Structure

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dimethyladamantan-1-ol | [1] |

| Synonyms | 1-Hydroxy-3,5-dimethyladamantane, 1,3-Dimethyl-5-hydroxyadamantane | [1] |

| CAS Number | 707-37-9 | [1] |

| Molecular Formula | C₁₂H₂₀O | [1] |

| Molecular Weight | 180.29 g/mol | [1] |

| Chemical Structure |  | [1] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 95 - 99 °C | [2] |

| Boiling Point | 247.2 ± 8.0 °C (Predicted) | |

| Density | 1.121 ± 0.06 g/cm³ (Predicted) | |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol and chloroform. | [2] |

| pKa | 15.41 ± 0.60 (Predicted) | |

| LogP | 2.72770 (Predicted) |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of this compound.

Synthesis of this compound

While various synthetic routes exist for adamantane derivatives, a common approach involves the functionalization of the adamantane cage. One potential synthesis could be the hydroxylation of 1,3-dimethyladamantane. A general method for the hydroxylation of tertiary carbon atoms in saturated compounds is "dry ozonation," where the hydrocarbon is adsorbed onto silica gel and then treated with ozone.[3]

General Protocol for Dry Ozonation:

-

Dissolve 1,3-dimethyladamantane in a suitable solvent (e.g., pentane).

-

Add silica gel to the solution.

-

Remove the solvent via rotary evaporation, leaving the adamantane derivative adsorbed on the silica gel.

-

Cool the adamantane-silica gel mixture to -78 °C.

-

Pass a stream of ozone in oxygen through the cooled mixture.

-

After the reaction is complete, remove excess ozone by passing a stream of nitrogen through the mixture.

-

Allow the mixture to warm to room temperature.

-

Extract the product from the silica gel using a polar solvent (e.g., ethyl acetate).

-

Purify the crude product by recrystallization to obtain this compound.

Determination of Physicochemical Properties

The following are generalized experimental protocols that can be applied to determine the key physicochemical properties of this compound.

2.2.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[4]

2.2.2. Boiling Point Determination

Due to the high melting point and predicted high boiling point, distillation of a small sample in a micro-distillation apparatus under reduced pressure can be employed to prevent decomposition. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.

2.2.3. Solubility Determination

A qualitative solubility test is performed by adding a small amount of this compound to a test tube containing a specific solvent (e.g., water, methanol, chloroform). The mixture is agitated, and the solubility is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solid is determined using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

2.2.4. pKa Determination

The pKa of an alcohol like this compound can be determined potentiometrically. This involves titrating a solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) with a strong base (e.g., NaOH) and monitoring the pH change with a pH meter. The pKa is the pH at the half-equivalence point.

2.2.5. LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. The phases are then separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or chromatography. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Potential Signaling Pathway Involvement

This compound is recognized as a related compound and potential impurity of Memantine.[5] Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system.[6][7] Overactivation of NMDA receptors is implicated in the pathophysiology of Alzheimer's disease, and Memantine's therapeutic effect is attributed to its ability to block pathological receptor activation while allowing for normal synaptic transmission.

Given its structural similarity to Memantine, it is plausible that this compound could interact with the NMDA receptor. However, studies on other adamantane derivatives have shown that substitutions on the adamantane core can significantly alter biological activity. For instance, 3,5-dimethyl substitution on an adamantane moiety has been shown to markedly decrease the anabolic potency of certain steroid esters. This suggests that the presence and position of the methyl groups on the adamantane scaffold are critical for biological activity.

Caption: NMDA receptor signaling pathway and the putative interaction of this compound.

Experimental and Analytical Workflow

The characterization of a pharmaceutical impurity like this compound requires a systematic workflow to ensure its identity, purity, and quantity are accurately determined.

Caption: Workflow for the characterization of this compound as a pharmaceutical impurity.

Conclusion

This compound is a well-characterized adamantane derivative with defined physicochemical properties. Its significance primarily stems from its relationship to the pharmaceutical agent Memantine. While its direct biological activity on the NMDA receptor remains to be fully elucidated, its structural similarity warrants consideration in the context of drug development and impurity profiling. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous scientific investigation of this and other related compounds. Further research into the pharmacological effects of this compound would be beneficial for a more complete understanding of its potential impact.

References

- 1. This compound | C12H20O | CID 265793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. veeprho.com [veeprho.com]

- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,5-Dimethyl-1-adamantanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,5-Dimethyl-1-adamantanol, a key chemical intermediate in pharmaceutical synthesis, most notably in the production of Memantine, a drug used for the treatment of Alzheimer's disease. This document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its role in drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized.

Chemical Identity and Properties

This compound is a tricyclic alcohol. Its rigid, cage-like adamantane structure imparts unique properties that are valuable in medicinal chemistry.

CAS Number: 707-37-9[1][2][3][4][5]

Molecular Formula: C₁₂H₂₀O[1][3][4][5]

Molecular Weight: 180.29 g/mol [1][4][5]

A comprehensive list of its synonyms is provided in the table below.

| Synonym | Reference |

| 1-Hydroxy-3,5-dimethyladamantane | [1] |

| 1,3-Dimethyl-5-hydroxyadamantane | [1] |

| 1,3-Dimethyl-5-adamantanol | [1] |

| Memantine Related Compound B (USP) | |

| 3,5-Dimethyladamantan-1-ol | [1] |

| 5,7-Dimethyl-3-adamantanol | [1] |

| 3,5-Dimethyl-1-hydroxyadamantane | [1] |

| NSC-102294 | [1] |

| Tricyclo[3.3.1.13,7]decan-1-ol, 3,5-dimethyl- | [2] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Melting Point | 95 °C | [4] |

| Boiling Point | 247.2°C at 760 mmHg | [4] |

| Flash Point | 101.8°C | [4] |

| Density | 1.121 g/cm³ | [4] |

| LogP | 2.72770 | [4] |

| Appearance | White to slightly brown crystals or crystalline powder |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Data / Reference |

| ¹H NMR | Available from ChemicalBook and PubChem |

| ¹³C NMR | Available from ChemicalBook |

| Mass Spectrometry (EI) | Key fragments (m/z): 180, 123, 109, 108. Available from NIST WebBook and PubChem. |

| Infrared (IR) | Available from ChemicalBook |

Experimental Protocols

Synthesis of this compound via Dry Ozonation

This method describes the hydroxylation of a tertiary carbon on the adamantane skeleton. While the referenced protocol is for the synthesis of 1-adamantanol, the principle is applicable to 1,3-dimethyladamantane.

Materials:

-

1,3-Dimethyladamantane

-

Silica gel

-

Pentane

-

Ozone-oxygen mixture

-

Ethyl acetate

-

Dichloromethane

-

Hexane

Procedure:

-

A solution of 1,3-dimethyladamantane in pentane is prepared and mixed with silica gel in a round-bottomed flask.

-

The pentane is removed by rotary evaporation at room temperature under reduced pressure, leaving the 1,3-dimethyladamantane adsorbed onto the dry silica gel.

-

The flask is then cooled, and an ozone-oxygen mixture is passed through the silica gel.

-

After the reaction, the silica gel is transferred to a chromatography column.

-

The organic material is eluted with ethyl acetate.

-

The solvent is evaporated to yield crude this compound.

-

The crude product can be purified by recrystallization from a dichloromethane-hexane mixture.

Role as an Intermediate in the Synthesis of Memantine

This compound is a key intermediate in some synthetic routes to Memantine (1-amino-3,5-dimethyladamantane). The hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with an amino group precursor. However, more direct routes from 1,3-dimethyladamantane or 1-bromo-3,5-dimethyladamantane are often favored in industrial production. For instance, a common industrial synthesis involves the direct amination of 1-bromo-3,5-dimethyladamantane.

A simplified, two-step synthesis of Memantine Hydrochloride from 1,3-dimethyladamantane has been developed with an overall yield of 83%.[6][7] In the first step, 1,3-dimethyladamantane is reacted with formamide and nitric acid to produce 1-formamido-3,5-dimethyladamantane in 98% yield.[6][7] This is followed by hydrolysis with aqueous hydrochloride to yield Memantine Hydrochloride.[6][7]

Applications in Drug Development

The primary application of this compound in drug development is as a precursor and impurity standard for Memantine.[8] Memantine is an NMDA receptor antagonist used in the management of moderate-to-severe Alzheimer's disease.[6][9]

The adamantane cage is a valuable pharmacophore in drug design due to its lipophilicity and rigidity.[10] These properties can enhance a drug's ability to cross the blood-brain barrier and improve its metabolic stability.[10] While this compound itself is not the active pharmaceutical ingredient, its structural motif is central to the therapeutic effect of Memantine. Adamantane derivatives have been explored for a range of neurological and antiviral applications.[8][10]

Visualized Workflows

Synthesis of Memantine from 1,3-Dimethyladamantane

The following diagram illustrates a common synthetic pathway to Memantine, highlighting the intermediate role of related adamantane structures.

Caption: A simplified workflow for the synthesis of Memantine Hydrochloride.

Conclusion

This compound is a well-characterized chemical compound with significant importance in the pharmaceutical industry, primarily as an intermediate in the synthesis of Memantine. Its unique adamantane structure provides a rigid and lipophilic scaffold that is advantageous in the design of centrally acting drugs. The synthetic and analytical protocols outlined in this guide provide a valuable resource for researchers and professionals in drug development and medicinal chemistry.

References

- 1. This compound | C12H20O | CID 265793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3,5-Dimethyl-1-adamantanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dimethyl-1-adamantanol

Introduction

This compound, a derivative of the rigid, tricyclic hydrocarbon adamantane, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its cage-like structure provides a unique and robust scaffold for the design of new therapeutic agents and advanced polymers. The precise characterization of this compound is paramount for its application, and spectroscopic techniques provide the necessary tools for unambiguous structural elucidation and purity assessment. This guide offers a comprehensive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data of this compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its spectral features.

The molecular structure of this compound, with its specific substitution pattern, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for quality control in synthesis and for studying the molecule's interactions in various chemical and biological systems.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method.

Experimental Protocol: GC-MS

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary column (e.g., a nonpolar polydimethylsiloxane phase). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation from any impurities.

-

Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of a mass spectrometer. Electron ionization is typically performed at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range to detect the parent ion and its fragments.

Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 180 | Moderate | [M]⁺ (Molecular Ion) |

| 162 | Low | [M-H₂O]⁺ |

| 123 | High | [M-C₄H₉]⁺ or [C₉H₁₅]⁺ |

| 109 | Very High | [C₈H₁₃]⁺ |

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 180, corresponding to its molecular weight (C₁₂H₂₀O). The fragmentation pattern is characteristic of adamantane derivatives and alcohols.

The loss of a water molecule from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z 162. The most abundant fragment ions are often the result of the cleavage of the adamantane cage. The base peak is frequently observed at m/z 109, which can be attributed to a stable C₈H₁₃⁺ carbocation. Another significant peak at m/z 123 corresponds to the loss of a butyl radical, a common fragmentation pathway for substituted adamantanes.

Caption: Proposed Mass Fragmentation Pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (methylene) |

| ~1365 | Medium | C-H bend (methyl) |

| 1100-1000 | Strong | C-O stretch (tertiary alcohol) |

| 900-700 | Medium-Strong | "Fingerprint" region (adamantane cage vibrations) |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. Strong absorptions in the 2950-2850 cm⁻¹ region are attributed to the C-H stretching vibrations of the methyl and adamantane cage methylene and methine groups.

The fingerprint region, below 1500 cm⁻¹, will contain a series of complex absorptions corresponding to various C-H bending and C-C stretching vibrations of the adamantane skeleton. A strong band in the 1100-1000 cm⁻¹ range is indicative of the C-O stretching vibration of the tertiary alcohol. The adamantane cage itself has characteristic vibrations that contribute to the complexity of the fingerprint region.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, and the data is processed with Fourier transformation, phasing, and baseline correction.

Predicted ¹H NMR Spectral Data

The exact chemical shifts for this compound are not publicly available. The following are predicted values based on the known spectra of adamantane derivatives.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.80 | Singlet | 1H | -OH |

| ~1.60 | Multiplet | ~6H | Adamantane CH |

| ~1.40 | Multiplet | ~6H | Adamantane CH₂ |

| ~0.90 | Singlet | 6H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methyl groups at the 3 and 5 positions are chemically equivalent and should appear as a sharp singlet integrating to six protons at approximately 0.90 ppm.

The protons of the adamantane cage will give rise to a series of overlapping multiplets in the upfield region, typically between 1.40 and 1.60 ppm. The exact chemical shifts and coupling patterns can be complex due to the rigid nature of the adamantane skeleton. The hydroxyl proton will appear as a singlet around 1.80 ppm, although its chemical shift can vary with concentration and temperature, and it may be broadened due to exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data

Based on the known substituent effects on the adamantane cage, the following chemical shifts are predicted for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~70.0 | C1 (-C-OH) |

| ~50.0 | C2, C8, C9 |

| ~45.0 | C4, C6, C10 |

| ~35.0 | C3, C5 |

| ~30.0 | C7 |

| ~25.0 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals due to the molecule's symmetry. The carbon atom bearing the hydroxyl group (C1) will be the most downfield, appearing around 70.0 ppm due to the deshielding effect of the oxygen atom.

The two equivalent carbons bearing the methyl groups (C3 and C5) are expected around 35.0 ppm. The two methyl carbons themselves should appear as a single peak at approximately 25.0 ppm. The remaining methylene and methine carbons of the adamantane cage will resonate at distinct chemical shifts, with their exact positions influenced by their proximity to the substituents. The quaternary carbon attached to the hydroxyl group will likely have a lower intensity due to its longer relaxation time.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous characterization of its molecular structure. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern characteristic of adamantane derivatives. Infrared spectroscopy identifies the key functional groups, namely the hydroxyl and alkyl moieties. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the symmetry and substitution pattern of the molecule. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this important adamantane derivative.

References

Technical Guide: Determining the Solubility of 3,5-Dimethyl-1-adamantanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-adamantanol is a derivative of adamantane, a rigid, cage-like hydrocarbon. The unique structure of adamantane and its derivatives imparts properties such as high thermal stability and lipophilicity, making them valuable scaffolds in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development.

This technical guide addresses the critical need for a standardized methodology to determine the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, step-by-step experimental protocol based on the widely accepted "shake-flask" method. This method is considered the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[1] By following this guide, researchers can generate reliable and reproducible solubility data for this compound in a range of organic solvents.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[2] Adamantane, the parent structure of this compound, is nonpolar and thus exhibits good solubility in nonpolar organic solvents like benzene, hexane, and chloroform.[3][4] The presence of a hydroxyl group in this compound introduces polarity, suggesting that it will also be soluble in polar organic solvents such as alcohols. Conversely, it is expected to have low solubility in water.

A structurally similar compound, 1-adamantanol, is reported to be soluble in ethanol, methanol, diethyl ether, and chloroform, while being only partly miscible with water.[5][6] This further supports the prediction that this compound will be soluble in a range of organic solvents. The addition of two methyl groups in this compound is expected to increase its lipophilicity compared to 1-adamantanol, which may influence its solubility profile.

The following diagram illustrates the expected solubility trends based on solvent polarity.

Caption: Predicted solubility of this compound based on solvent polarity.

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Ketones | Acetone | 25 | ||

| Methyl Ethyl Ketone | 25 | |||

| Ethers | Diethyl Ether | 25 | ||

| Tetrahydrofuran (THF) | 25 | |||

| Hydrocarbons | n-Hexane | 25 | ||

| Toluene | 25 | |||

| Chlorinated | Dichloromethane | 25 | ||

| Chloroform | 25 | |||

| Amides | Dimethylformamide (DMF) | 25 | ||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol details the steps for determining the equilibrium solubility of this compound in an organic solvent of choice.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Organic solvents of interest (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[1][2] The shaking speed should be adequate to keep the solid suspended without creating a vortex.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Filtration:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microscopic particles.

-

-

Dilution:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be recorded precisely.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of dissolved this compound.

-

HPLC Method: Inject the diluted sample into an HPLC system. Use a pre-established calibration curve of known concentrations of this compound to quantify the concentration in the sample.[7][8]

-

UV-Vis Spectroscopy: If this compound has a suitable chromophore, measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax). Use a Beer-Lambert law calibration curve to determine the concentration.[9][10]

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula:

-

Solubility = Concentration of the diluted sample × Dilution factor

-

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. While pre-existing quantitative data is scarce, the detailed experimental protocol for the shake-flask method empowers scientists to generate this critical information in their own laboratories. The provided diagrams and data table template are intended to facilitate a systematic and well-documented approach to solubility studies. Accurate solubility data is fundamental to advancing the research and development of adamantane-based compounds in pharmaceuticals and other scientific fields.

References

- 1. quora.com [quora.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Adamantanol | 768-95-6 [amp.chemicalbook.com]

- 6. chemodex.com [chemodex.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Versatile Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties, including high symmetry, metabolic stability, and the ability to orient substituents in a precise spatial arrangement, have made it a valuable component in the design of therapeutic agents. The incorporation of the adamantane cage into small molecules can significantly enhance their biological activity, improve pharmacokinetic profiles, and provide novel mechanisms of action. This technical guide provides a comprehensive overview of the diverse biological activities of adamantane derivatives, with a focus on their antiviral, anticancer, antidiabetic, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area. Adamantane's journey into medicinal chemistry began with the discovery of the antiviral activity of amantadine in the 1960s.[1][2] Since then, the adamantane nucleus has been successfully integrated into a variety of drugs targeting a wide range of diseases.[2][3]

Antiviral Activity

Adamantane derivatives have historically been at the forefront of antiviral drug discovery, particularly against the influenza A virus. Amantadine and its α-methyl derivative, rimantadine, were the first clinically approved adamantane-based antivirals.[2] Their mechanism of action involves the inhibition of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication within the host cell.[4][5] However, the emergence of widespread resistance, primarily due to mutations in the M2 protein, has limited their clinical utility.[6]

Recent research has focused on developing novel adamantane derivatives with activity against resistant strains and other viral targets. These efforts include modifications to the adamantane core and the attachment of various pharmacophores to explore new binding interactions and mechanisms of action.

Table 1: Antiviral Activity of Selected Adamantane Derivatives

| Compound/Derivative | Virus | Assay | IC50/EC50 | Reference |

| Amantadine | Influenza A (various strains) | Plaque Reduction Assay | Varies by strain | [7] |

| Rimantadine | Influenza A (various strains) | Plaque Reduction Assay | Varies by strain | [7] |

| Enol ester 10 (R- and S-enantiomers) | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | Plaque Reduction Assay | 7.7 µM | [8] |

| Bromo-derivative (4R,6S)-9a | Influenza A/California/7/2009(H1N1)pdm09 | Plaque Reduction Assay | 11.3 µM | [8] |

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | Not Specified | 0.11 µg/mL | [9] |

| Various derivatives | Vaccinia virus | Not Specified | 0.133 - 0.515 µM | [10] |

Anticancer Activity

The lipophilic nature of the adamantane scaffold facilitates its interaction with cellular membranes and hydrophobic pockets within proteins, making it an attractive moiety for the design of anticancer agents. Adamantane derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.

Table 2: Anticancer Activity of Selected Adamantane Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 | Reference |

| Adamantyl isothiourea derivative 5 | Hep-G2 (Hepatocellular carcinoma) | MTT Assay | 7.70 µM | [4][11] |

| Adamantyl isothiourea derivative 6 | Hep-G2 (Hepatocellular carcinoma) | MTT Assay | 3.86 µM | [4][11] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast cancer) | MTT Assay | 43.4 µM | [12] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast cancer) | MTT Assay | 39.0 µM | [12] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast cancer) | MTT Assay | 35.9 µM | [12] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast cancer) | MTT Assay | 35.1 µM | [12] |

A notable mechanism of action for some adamantane-based anticancer compounds is the inhibition of the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation and cancer progression.[11]

Antidiabetic Activity

Adamantane derivatives have gained significant attention in the treatment of type 2 diabetes, primarily as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, adamantane-based drugs like vildagliptin and saxagliptin prolong the action of incretins, leading to improved glycemic control.[8][13]

Table 3: Antidiabetic Activity of Selected Adamantane Derivatives

| Compound/Derivative | Target | Assay | IC50 | Reference |

| Vildagliptin | DPP-4 | In vitro enzyme assay | 3.5 ± 1.5 nM | [13] |

| Saxagliptin | DPP-4 | In vitro enzyme assay | 22 ± 4 nM | [13] |

| 3,5-Dimethyladamantane-1-carboxamide | DPP-4 | In vitro enzyme assay | 53.94 µM | [3] |

| Trp-Arg | DPP-4 | In vitro enzyme assay | <45 µM | [14] |

| Trp-Lys | DPP-4 | In vitro enzyme assay | <45 µM | [14] |

| Trp-Leu | DPP-4 | In vitro enzyme assay | <45 µM | [14] |

The mechanism involves the binding of the adamantane derivative to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1.

Neuroprotective Activity

The adamantane scaffold is also a key feature in drugs developed for neurodegenerative disorders. Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a well-known example used in the treatment of Alzheimer's disease.[15] Its mechanism involves the uncompetitive, voltage-dependent blockade of the NMDA receptor ion channel, which mitigates the excitotoxic effects of excessive glutamate.[16][17]

Other adamantane derivatives have been investigated for their neuroprotective effects through various mechanisms, including the modulation of GABAergic systems and the inhibition of voltage-gated calcium channels (VGCC).[15][16][18]

Table 4: Neuroprotective Activity of Selected Adamantane Derivatives

| Compound/Derivative | Target/Mechanism | Assay | EC50/% Inhibition | Reference |

| Memantine | NMDA Receptor Antagonist | Radioligand Binding Assay | Varies by ligand | [15] |

| 5-Hydroxyadamantane-2-on | GABAergic system modulation | Not Specified | Not Specified | [15][18] |

| Adamantane amine derivative 1 | NMDA Receptor & VGCC inhibitor | Not Specified | 89.5% (NMDAR) & 85.7% (VGCC) @ 100 µM | [16] |

| Adamantane amine derivative 2 | NMDA Receptor & VGCC inhibitor | Not Specified | 66.7% (NMDAR) & 39.6% (VGCC) @ 100 µM | [16] |

| Adamantane amine derivative 5 | NMDA Receptor & VGCC inhibitor | Not Specified | 78.9% (NMDAR) & 68.4% (VGCC) @ 100 µM | [16] |

| Adamantane amine derivative 10 | NMDA Receptor & VGCC inhibitor | Not Specified | 72.4% (NMDAR) & 55.2% (VGCC) @ 100 µM | [16] |

| Edaravone-aminoadamantane conjugates | Fast sodium channel blockers | Electrophysiology | IC50s lower than riluzole | [19] |

The neuroprotective effects of adamantane derivatives are often linked to their ability to modulate ion channel function and neurotransmitter systems.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Adamantane Derivatives

The synthesis of adamantane derivatives often starts from adamantane itself or a functionalized adamantane precursor. A common initial step is the bromination of adamantane to produce 1-bromoadamantane, which can then be converted to other derivatives.

Protocol for the Synthesis of 1-Bromoadamantane from Adamantane: [1]

-

Place adamantane in a reaction vessel.

-

Add bromine (Br₂) as the brominating agent.

-

Heat the reaction mixture, typically between 85-110 °C, for several hours (e.g., 9 hours).

-

After the reaction is complete, cool the mixture and quench any excess bromine.

-

Purify the product, 1-bromoadamantane, through recrystallization or chromatography.

Protocol for the Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane (via Ritter Reaction): [1]

-

Dissolve 1-bromoadamantane in a mixture of acetonitrile and a strong acid, such as sulfuric acid.

-

Heat the reaction mixture to facilitate the Ritter reaction, forming N-(1-adamantyl)acetamide.

-

After the reaction is complete, hydrolyze the acetamide intermediate using a strong base (e.g., NaOH) or acid to yield amantadine.

-

Isolate and purify the amantadine base.

-

Treat the amantadine base with hydrochloric acid to form the hydrochloride salt.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[6][11][20][21]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in multi-well plates.

-

Virus stock of known titer.

-

Serial dilutions of the adamantane derivative.

-

Culture medium.

-

Semi-solid overlay (e.g., containing agarose or Avicel).

-

Staining solution (e.g., crystal violet).

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in culture medium.

-

Pre-incubate the virus with each dilution of the compound for a specified time (e.g., 1 hour at 37°C).

-

Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.

-

Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour).

-

Remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of the test compound.

-

Incubate the plates at the optimal temperature for virus replication until plaques are visible.

-

Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.

-

The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[22][23][24][25]

Materials:

-

Cancer cell line of interest.

-

96-well plates.

-

Culture medium.

-

Serial dilutions of the adamantane derivative.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the test compound.

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

The IC50 value is determined as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

DPP-4 Inhibition Assay for Antidiabetic Activity

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[26][27][28][29][30]

Materials:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate (e.g., Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Serial dilutions of the adamantane derivative.

-

96-well microplate (black, for fluorescence).

-

Fluorometric plate reader.

Procedure:

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compound at various concentrations.

-

Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Measure the fluorescence of the product (AMC) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

The percent inhibition is calculated relative to the activity of the enzyme in the absence of the inhibitor.

-

The IC50 value is determined as the concentration of the compound that inhibits DPP-4 activity by 50%.

NMDA Receptor Binding Assay for Neuroprotective Activity

This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.[31][32]

Materials:

-

Membrane preparation from a brain region rich in NMDA receptors (e.g., rat cerebral cortex).

-

Radiolabeled NMDA receptor ligand (e.g., [³H]-MK-801).

-

Serial dilutions of the adamantane derivative.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In test tubes, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The Ki (inhibitor constant) is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

Adamantane derivatives represent a rich and diverse class of biologically active molecules with proven therapeutic applications and significant potential for future drug discovery. The unique structural and physicochemical properties of the adamantane core contribute to its versatility as a pharmacophore, enabling the development of potent and selective agents against a wide array of biological targets. This technical guide has provided an in-depth overview of the antiviral, anticancer, antidiabetic, and neuroprotective activities of adamantane derivatives, supported by quantitative data and detailed experimental protocols. The inclusion of signaling pathway diagrams offers a visual representation of the mechanisms of action, further aiding in the understanding of these compounds' biological effects. It is anticipated that continued exploration of the adamantane scaffold will lead to the discovery of novel and improved therapeutics for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influenza virus plaque assay [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 18. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. iitri.org [iitri.org]

- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. benchchem.com [benchchem.com]

- 25. atcc.org [atcc.org]

- 26. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 27. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 28. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sigmaaldrich.cn [sigmaaldrich.cn]

- 30. rsc.org [rsc.org]

- 31. reactionbiology.com [reactionbiology.com]

- 32. benchchem.com [benchchem.com]

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, tricyclic hydrocarbon with a diamondoid structure, has carved a significant niche in medicinal chemistry, transitioning from a chemical curiosity to a privileged scaffold in the design of numerous clinically successful drugs. Its unique physicochemical properties—pronounced lipophilicity, steric bulk, and exceptional metabolic stability—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges in drug development. This technical guide provides a comprehensive overview of the role of the adamantane core in medicinal chemistry, detailing its applications, the experimental methodologies used in its evaluation, and key quantitative data for prominent adamantane-containing therapeutics.

The Physicochemical Advantages of the Adamantane Moiety

The utility of the adamantane cage in drug design stems from a combination of its inherent structural and chemical characteristics:

-

Lipophilicity: The adamantane group is highly lipophilic, a property that can be strategically employed to enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier. This is particularly valuable for developing drugs that target the central nervous system (CNS).[1][2] The incorporation of an adamantyl group can significantly increase the lipophilicity of a molecule, aiding in its absorption and distribution.[3]

-

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or planar aromatic rings, the adamantane scaffold is rigid and occupies a defined three-dimensional space.[4][5] This rigidity provides a stable anchor for pharmacophoric groups, allowing for their precise spatial orientation to optimize interactions with biological targets such as enzymes and receptors.[1] This has been a key strategy to escape the "flatland" of traditional drug discovery, which has often focused on aromatic structures.[4]

-

Metabolic Stability: The carbon skeleton of adamantane is exceptionally stable and resistant to metabolic degradation by cytochrome P450 enzymes.[6] When incorporated into a drug molecule, the adamantane moiety can sterically shield adjacent functional groups from enzymatic attack, thereby prolonging the drug's plasma half-life and improving its overall pharmacokinetic profile.[1][4]

-

Steric Bulk: The bulky nature of the adamantane group can be used to control a molecule's interaction with its biological target. It can serve as a "space-filling" moiety to occupy specific pockets within a binding site, leading to increased potency and selectivity.[7]

Core Applications in Drug Discovery

The versatility of the adamantane scaffold is demonstrated by its successful application across a wide array of therapeutic areas, leading to the development of blockbuster drugs for viral infections, neurodegenerative diseases, and metabolic disorders.

Antiviral Agents

The first significant therapeutic application of an adamantane derivative was in the treatment of influenza A.[1]

-

Amantadine and Rimantadine: These first-generation adamantane antivirals function by blocking the M2 proton channel of the influenza A virus.[8] This channel is crucial for the uncoating of the virus within the host cell, a critical step in its replication cycle.[9] While the emergence of resistant strains has limited their use, they remain important examples of the successful application of the adamantane scaffold in antiviral therapy.

Agents for Central Nervous System (CNS) Disorders

The ability of adamantane derivatives to penetrate the blood-brain barrier has made them invaluable for the development of drugs targeting CNS disorders.[3][10]

-

Memantine: Used in the management of moderate-to-severe Alzheimer's disease, memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking the NMDA receptor channel, memantine mitigates the excitotoxic effects of excessive glutamate, which is implicated in the neuronal damage seen in Alzheimer's disease.[1][11]

-

Amantadine in Parkinson's Disease: Beyond its antiviral properties, amantadine is also used to treat Parkinson's disease. Its mechanism in this context is more complex, involving the modulation of dopaminergic and glutamatergic neurotransmission.[12]

Antidiabetic Agents

More recently, the adamantane moiety has been incorporated into drugs for the treatment of type 2 diabetes.

-

Saxagliptin and Vildagliptin: These drugs are potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.[13] DPP-4 is responsible for the degradation of incretin hormones like GLP-1 and GIP, which play a key role in regulating blood glucose levels.[14][15] By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[7][10]

Other Therapeutic Areas

The application of the adamantane scaffold continues to expand into other areas, including:

-

Anticancer Agents: Numerous adamantane derivatives have been synthesized and evaluated for their anticancer activity, with some showing promising results in preclinical studies.[16][17]

-

Dermatology: Adapalene, an adamantane-containing retinoid, is used topically for the treatment of acne.[1]

Quantitative Data of Adamantane-Containing Drugs

The following tables summarize key pharmacological and pharmacokinetic parameters for several clinically important adamantane derivatives, allowing for a comparative analysis.

Table 1: Pharmacological Parameters of Selected Adamantane Drugs

| Drug | Primary Target | Binding Affinity (Ki) / IC50 |

| Amantadine | Influenza A M2 Proton Channel | IC50: ~1 µM |

| NMDA Receptor | Ki: 10.50 ± 6.10 µM[18] | |

| Rimantadine | Influenza A M2 Proton Channel | IC50: ~0.1 µM |

| Memantine | NMDA Receptor | Ki: 0.54 ± 0.23 µM[18] |

| IC50: 0.5 - 1 µM (in the absence of Mg2+)[14] | ||

| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50: ~26 nM |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50: ~60 nM |

Table 2: Pharmacokinetic Parameters of Selected Adamantane Drugs

| Drug | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (t½) (hours) | Primary Excretion Route |

| Amantadine | 86 - 90%[12] | ~67%[12] | 10 - 17 (normal renal function)[12] | Renal (>90% unchanged)[12] |

| Rimantadine | High | ~40% | 24 - 36[19] | Hepatic metabolism and renal |

| Memantine | ~100% | ~45% | 60 - 80 | Renal (unchanged and metabolized) |

| Saxagliptin | ~75%[20] | Low (<10%) | 2.5 (parent), 3.1 (active metabolite) | Renal and hepatic |

| Vildagliptin | ~85% | ~9.3% | ~2-3 | Hepatic metabolism and renal |

| Adapalene | Low (topical) | Not applicable | ~10 (topical) | Biliary/fecal |

Key Experimental Protocols

The development and evaluation of adamantane-based drugs rely on a suite of standardized experimental protocols. Below are detailed methodologies for key assays.

Synthesis of Adamantane Derivatives

Protocol 1: Synthesis of Amantadine Hydrochloride (Two-Step Procedure)

This procedure describes a common synthesis of amantadine hydrochloride from 1-bromoadamantane.[3]

-

Step 1: Formation of N-(1-adamantyl)acetamide:

-

In a reaction vessel, combine 1-bromoadamantane and acetylamide in the presence of concentrated sulfuric acid.

-

Heat the mixture, for example, at 125°C for approximately 3.5 hours.

-

After the reaction is complete, cool the mixture and pour it onto ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(1-adamantyl)acetamide.

-

-

Step 2: Hydrolysis to Amantadine Hydrochloride:

-

Suspend the N-(1-adamantyl)acetamide in a solution of sodium hydroxide in a suitable solvent like diethylene glycol.

-

Reflux the mixture for several hours (e.g., 5-10 hours) to hydrolyze the amide.

-

After cooling, extract the resulting amantadine base with an organic solvent such as ether.

-

Bubble anhydrous hydrogen chloride gas through the ethereal solution to precipitate amantadine hydrochloride.

-

Filter and dry the solid to obtain the final product.

-

Protocol 2: Synthesis of Memantine Hydrochloride (Two-Step, One-Pot Procedure)

This protocol outlines an efficient synthesis of memantine hydrochloride from 1,3-dimethyladamantane.[1]

-

Step 1: Formylation of 1,3-Dimethyladamantane:

-

Slowly add 1,3-dimethyladamantane to concentrated nitric acid at 20-25°C with stirring.

-

After stirring for about an hour, add formamide to the mixture.

-

Heat the reaction mixture to 85°C for approximately 2 hours.

-

Cool the reaction and pour it into ice-cold water.

-

Extract the product, N-formyl-1-amino-3,5-dimethyladamantane, with a solvent like dichloromethane.

-

-

Step 2: Hydrolysis to Memantine Hydrochloride:

-

To the organic extract containing the formylated intermediate, add a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for about 1 hour to effect hydrolysis.

-

Concentrate the reaction mixture under vacuum.

-

Add a non-polar solvent like n-hexane and heat to reflux, then cool to induce crystallization.

-

Filter the white solid, wash with a cold solvent like ethyl acetate, and dry under vacuum to yield memantine hydrochloride.

-

Protocol 3: Synthesis of Saxagliptin Hydrochloride (Telescopic Process)

This protocol describes a streamlined synthesis of saxagliptin hydrochloride using propylphosphonic anhydride (T3P) as a key reagent.[16][21]

-

Step 1: Amide Coupling:

-

To a stirred solution of (S)-N-Boc-3-hydroxyadamantylglycine in dichloromethane (DCM), add (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide and diisopropylethylamine (DIPEA).

-

Add a solution of T3P in DCM to the mixture and stir for approximately 2 hours.

-

Work up the reaction by adding water, separating the organic layer, and washing with aqueous sodium bicarbonate solution.

-

Concentrate the organic layer to obtain the crude amide intermediate.

-

-

Step 2: Dehydration:

-

Dissolve the crude amide from the previous step in DCM and add DIPEA.

-

Add T3P in two portions over several hours and stir the reaction at room temperature for about 24 hours.

-

Work up the reaction by adding water, separating the organic layer, and washing with aqueous sodium bicarbonate solution.

-

Distill off the solvent to obtain the crude Boc-protected saxagliptin.

-

-

Step 3: Deprotection and Salt Formation:

-

To a stirred solution of the Boc-protected saxagliptin in ethyl acetate, add aqueous hydrochloric acid.

-

Stir the mixture at room temperature for about 4 hours.

-

Filter the resulting solid, wash with ethyl acetate, and dry under vacuum to afford saxagliptin hydrochloride.

-

Protocol 4: Synthesis of Adapalene

This protocol outlines a practical synthesis of adapalene.[6][8]

-

Step 1: Alkylation of 4-Bromophenol:

-

React 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to form 2-(1-adamantyl)-4-bromophenol.

-

-

Step 2: Methylation:

-

React the product from the previous step with dimethyl sulfate to yield 1-(1-adamantyl)-2-bromo-4-methoxybenzene.

-

-

Step 3: Suzuki Coupling:

-

Couple the methylated intermediate with methyl 6-bromo-2-naphthoate using a palladium catalyst to produce methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate.

-

-

Step 4: Saponification:

-

Hydrolyze the ester from the previous step using a base such as lithium hydroxide or sodium hydroxide in methanol, followed by acidification to yield adapalene.

-

Biological and Pharmacological Assays

Protocol 5: Influenza Virus Plaque Reduction Assay

This assay is a gold standard for determining the antiviral activity of compounds against influenza virus.[22][23]

-

Cell Seeding:

-

Seed Madin-Darby canine kidney (MDCK) cells in 12-well plates and incubate overnight to form a confluent monolayer.

-

-

Virus Dilution and Infection:

-

Prepare serial dilutions of the influenza virus stock.

-

Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

-

-

Compound Treatment and Overlay:

-

Prepare serial dilutions of the adamantane test compound.

-

After infection, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing Avicel or agarose) containing different concentrations of the test compound.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37°C for 2-3 days to allow for plaque formation.

-

Fix the cells with a solution like 4% formalin.

-

Remove the overlay and stain the cells with a solution like crystal violet to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques at each compound concentration.

-

Calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

-

Protocol 6: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxicity of a compound on host cells.[24]

-

Cell Seeding:

-

Seed host cells (e.g., MDCK or other relevant cell lines) into a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the adamantane test compound in culture medium.

-

Add the compound dilutions to the cells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the compound concentration.

-